beta-Ionone

Description

This compound is a colorless to light yellow liquid with an odor of cedar wood. In very dilute alcoholic solution the odor resembles odor of violets. Used in perfumery.

This compound is an ionone that is but-3-en-2-one substituted by a 2,6,6-trimethylcyclohex-1-en-1-yl group at position 4. It has a role as an antioxidant and a fragrance.

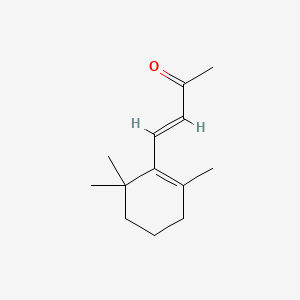

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQYTAPXSHCGMF-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Record name | BETA-IONONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021769 | |

| Record name | beta-Ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-ionone is a colorless to light yellow liquid with an odor of cedar wood. In very dilute alcoholic solution the odor resembles odor of violets. Used in perfumery., Liquid, colourless to pale-yellow liquid with a warm, woody, dry odour | |

| Record name | BETA-IONONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/342/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

284 °F at 18 mmHg (NTP, 1992), 271 °C at 760 mm Hg, Pale yellow to yellow liquid; Specific gravity: 0.933-0.937 25/25 °C; Boiling point: 126-128 °C at 12 mm Hg /mixed ionone isomers/, 266.00 to 269.00 °C. @ 760.00 mm Hg | |

| Record name | BETA-IONONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Ionone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 235 °F (NTP, 1992), > 113 °C (> 235 °F) - closed cup | |

| Record name | BETA-IONONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), In water, 169 mg/L at 25 °C, Soluble in alcohol, most fixed oils, propylene glycol. Insoluble in glycerin, Miscible with absolute alcohol. Soluble in 2 to 3 parts of 70% alcohol, ether, chloroform, benzene. Very slightly soluble in water. /mixed ionone isomers/, soluble in alcohol, propylene glycol, most fixed oils; insoluble in glycerol and water, 1 ml in 3 ml 70% alcohol (in ethanol) | |

| Record name | BETA-IONONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/342/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9462 (NTP, 1992) - Less dense than water; will float, 0.9461 at 20/4 °C, 0.940-0.947 | |

| Record name | BETA-IONONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/342/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.054 mm Hg at 25 °C | |

| Record name | beta-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale, straw-colored liquid | |

CAS No. |

14901-07-6, 79-77-6, 85949-43-5 | |

| Record name | BETA-IONONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | β-Ionone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-beta-Ionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Ionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014901076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2,6,6-Trimethyl-1(or 2)-cyclohexen-1-yl)-3-buten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085949435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Ionone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .beta.-Ionone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2,6,6-trimethylcyclohex-1-ene-1-yl)-but-3-ene-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-IONONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7NRR1HLH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Ionone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-35 °C | |

| Record name | beta-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Beta-Ionone: Chemical Structure, Properties, and Biological Activity

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Beta-ionone (B89335) is a naturally occurring terpenoid found in a variety of plants, fruits, and essential oils, renowned for its characteristic violet and woody aroma. Beyond its use in the fragrance and flavor industries, this compound has garnered significant attention from the scientific community for its diverse biological activities, including potent anti-cancer, anti-inflammatory, and antioxidant properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and analytical methods of this compound. Furthermore, it delves into the molecular mechanisms underlying its biological effects, with a focus on key signaling pathways, and presents detailed experimental protocols for its study.

Chemical Structure and Identification

This compound, systematically named (3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one, is a C13-norisoprenoid. Its structure features a trimethylcyclohexene ring linked to a butenone side chain.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one |

| Molecular Formula | C₁₃H₂₀O |

| Molecular Weight | 192.30 g/mol |

| CAS Number | 79-77-6 |

| SMILES String | CC(=O)/C=C/C1=C(C)CCCC1(C)C |

| InChI Key | PSQYTAPXSHCGMF-BQYQJAHWSA-N |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a distinct floral and woody scent. Its physicochemical properties are crucial for its application in various fields and for understanding its biological fate.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Woody, floral, reminiscent of violets | [1] |

| Boiling Point | 126-128 °C at 12 mmHg | [2] |

| Melting Point | -35 °C | [1] |

| Density | 0.945 g/mL at 25 °C | [2] |

| Refractive Index | 1.520 at 20 °C | [2] |

| Vapor Pressure | 0.054 mmHg at 25 °C | [1] |

| Solubility in Water | Slightly soluble (169 mg/L) | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and most fixed oils | [3] |

| logP (Octanol-Water Partition Coefficient) | 4.0 at 25 °C | [1] |

Synthesis and Analysis: Experimental Protocols

Synthesis of this compound

This compound is commercially synthesized through a two-step process involving the aldol (B89426) condensation of citral (B94496) with acetone (B3395972) to form pseudoionone (B86502), followed by an acid-catalyzed cyclization.

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Synthesis of Pseudoionone (Aldol Condensation)

-

Reaction Setup: In a reaction flask equipped with a stirrer, add 1100 liters of acetone, 260 liters of water, and 25 liters of a 30% sodium hydroxide (B78521) (NaOH) solution. Stir the mixture to ensure homogeneity.[4]

-

Addition of Citral: At a controlled temperature of 20 °C, add 170 kg of citral (≥95.0% purity) dropwise over a period of 2 hours while continuously stirring.[4]

-

Reaction Monitoring: After the addition is complete, continue the reaction for 2 to 4 hours. Monitor the conversion of citral every 30 minutes using gas chromatography (GC).[4]

-

Neutralization and Extraction: Once the conversion of citral is greater than 99.0%, neutralize the reaction mixture with acetic acid to a pH of 6.0-6.5. Allow the mixture to stand and separate into layers. Remove the aqueous layer.[4]

-

Purification of Pseudoionone: The organic layer is subjected to evaporation to remove the solvent, yielding crude pseudoionone. The final product is purified by vacuum distillation, collecting the fraction at 104-109 °C / 240 Pa.[5]

Step 2: Cyclization of Pseudoionone to this compound

-

Reaction Setup: Prepare a mixture of an organic solvent (e.g., 1,1,1-trichloroethane) and concentrated sulfuric acid in a reaction vessel equipped for cooling and stirring. Cool the mixture to approximately 10 °C.[6]

-

Addition of Pseudoionone: Slowly add the synthesized pseudoionone to the acidic mixture while maintaining the temperature below 10 °C. The addition should take about 1 hour.[6]

-

Reaction: After the addition is complete, cool the mixture to 0 °C and continue the reaction for 1 hour.[6]

-

Quenching and Extraction: Stop the reaction by adding a 30% aqueous sodium persulfate solution, ensuring the temperature does not exceed 10 °C. Allow the layers to separate. The aqueous layer is extracted multiple times with an organic solvent.[6]

-

Purification of this compound: The combined organic layers are washed, dried, and the solvent is removed. The resulting crude this compound is purified by vacuum distillation.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of this compound in various matrices.

Experimental Protocol: GC-MS Analysis of this compound

-

Sample Preparation:

-

Liquid Samples (e.g., water, beverages): Perform liquid-liquid extraction (LLE) or headspace solid-phase microextraction (HS-SPME) to isolate this compound. For LLE, use a suitable organic solvent like dichloromethane (B109758) or hexane. For HS-SPME, expose a coated fiber to the headspace of the sample.[7]

-

Solid Samples (e.g., plant material): Utilize solvent extraction, followed by cleanup steps if necessary.

-

-

GC-MS System and Parameters:

-

Gas Chromatograph:

-

Column: Use a non-polar or medium-polar capillary column, such as one with a 5% phenyl/95% methyl polysiloxane stationary phase (e.g., HP-5MS, DB-5MS).[7]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

-

Injector Temperature: 250 °C.[7]

-

Oven Temperature Program: Start at 50 °C for 1 minute, then ramp up to 305 °C at a rate of 15 °C/min.[7]

-

-

Mass Spectrometer:

-

-

Data Analysis:

-

Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.

-

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied. It can inhibit cell proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines.

Olfactory Receptor 51E2 (OR51E2) Signaling Pathway

This compound is a known agonist for the olfactory receptor OR51E2, which is ectopically expressed in various non-olfactory tissues, including prostate cancer cells. Activation of OR51E2 by this compound triggers a signaling cascade that can lead to anti-proliferative effects.

Caption: OR51E2 signaling pathway activated by this compound.

Wnt/β-Catenin Signaling Pathway

This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. It promotes the degradation of β-catenin, a key transcriptional co-activator in this pathway.

Caption: Inhibition of the Wnt/β-catenin pathway by this compound.

Experimental Workflows for Biological Assays

Assessing Anti-Proliferative Effects

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell proliferation.

Caption: Experimental workflow for an MTT assay.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours at 37 °C and 5% CO₂.[8]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 25, 50, 100, 200, 400 µM) and a vehicle control (e.g., DMSO).[8]

-

Incubation: Incubate the treated cells for desired time points (e.g., 24, 48, 72 hours).[8]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[8]

-

Formazan Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Table 3: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| SGC-7901 | Gastric Adenocarcinoma | 89 | [9] |

| MKN-45 | Gastric Adenocarcinoma | 336 | [10] |

| DU-145 | Prostate Cancer | 210 | [9] |

| LNCaP | Prostate Cancer | 130-151 | [9] |

| MCF7 | Breast Cancer | 104 | [9] |

| MDA-MB-435 | Melanoma | 42 | [9] |

| K562 | Leukemia | ~200 | [8] |

Assessing Cell Migration

Wound Healing (Scratch) Assay

This method is used to study directional cell migration in vitro.

Experimental Protocol: Wound Healing Assay

-

Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.

-

Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

-

Treatment: Wash the cells to remove detached cells and then add fresh medium containing this compound at the desired concentration.

-

Imaging: Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 4-8 hours) until the wound is closed in the control group.[11]

-

Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure. The percentage of wound closure can be calculated as: % wound closure = [(Initial wound width - Wound width at time t) / Initial wound width] x 100.

Transwell Migration Assay

This assay assesses the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant.

Experimental Protocol: Transwell Migration Assay

-

Chamber Setup: Place a Transwell insert with a porous membrane into a well of a 24-well plate.[12]

-

Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell insert. The medium can contain different concentrations of this compound to assess its inhibitory effect.[12]

-

Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 24 hours).[13]

-

Analysis: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells under a microscope.[13]

Conclusion

This compound is a versatile molecule with significant potential beyond its traditional applications in the fragrance industry. Its well-defined chemical structure and properties, coupled with established methods for its synthesis and analysis, provide a solid foundation for further research. The compelling evidence of its anti-cancer activity, mediated through specific signaling pathways such as OR51E2 and Wnt/β-catenin, positions this compound as a promising lead compound for the development of novel therapeutic agents. This technical guide offers a comprehensive resource for scientists and researchers, providing the necessary information and protocols to explore the full potential of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. CN101781183A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. Frontiers | The olfactory receptor OR51E2 activates ERK1/2 through the Golgi-localized Gβγ-PI3Kγ-ARF1 pathway in prostate cancer cells [frontiersin.org]

- 4. Industrial method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN1508113A - Industrial preparation method of β-ionone - Google Patents [patents.google.com]

- 6. CN1109462A - Synthesis for high purity beta ionone - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. brieflands.com [brieflands.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. β-Ionone enhances the inhibitory effects of 5-fluorouracil on the proliferation of gastric adenocarcinoma cells by the GSK-3β signaling pathway | PLOS One [journals.plos.org]

- 11. med.virginia.edu [med.virginia.edu]

- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. clyte.tech [clyte.tech]

The Biological Role of β-Ionone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Ionone, a C13 apocarotenoid derived from the oxidative cleavage of carotenoids, is a volatile organic compound (VOC) widely distributed throughout the plant kingdom.[1][2][3] Initially recognized for its significant contribution to the aroma and flavor of flowers, fruits, and vegetables, recent research has unveiled its multifaceted role as a crucial signaling molecule in plant growth, development, and defense.[4][5][6] This technical guide provides an in-depth overview of the biological functions of β-ionone in plants, with a focus on its biosynthesis, its role in mediating defense responses against pathogens and herbivores, its allelopathic properties, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in crop improvement and the development of novel bio-fungicides.

Biosynthesis and Occurrence

β-Ionone is synthesized in plants through the enzymatic cleavage of β-carotene.[1] This reaction is primarily catalyzed by carotenoid cleavage dioxygenases (CCDs), specifically members of the CCD1 and CCD4 families. The synthesis and accumulation of β-ionone can also be triggered by photooxidative stress through the action of reactive oxygen species (ROS) on β-carotene.[7]

The occurrence of β-ionone is widespread across various plant species and tissues. It is a major contributor to the characteristic fragrance of many flowers, including Osmanthus fragrans, petunia, and rose.[1][8] In fruits such as raspberry, tomato, melon, and plum, β-ionone is a key component of their flavor profile.[1][6] It is also found in vegetables like carrots.[1] The concentration of β-ionone in plant tissues is typically low, but its low odor threshold means it can have a significant impact on aroma and flavor.[1][5]

Role in Plant Defense

β-Ionone plays a significant role in plant defense against both pathogens and herbivores.[1][5] Its volatile nature allows it to act as an airborne signal, mediating interactions between plants and other organisms.[5]

Antifungal Activity and Induced Resistance

Exogenous application of β-ionone at micromolar concentrations has been shown to induce a global reprogramming of gene expression in Arabidopsis thaliana, leading to enhanced resistance against the necrotrophic fungus Botrytis cinerea.[7][9] This induced resistance is not due to a direct antifungal effect at these low concentrations, but rather through the activation of the plant's immune system.[7] Pre-treatment of tobacco and tomato plants with β-ionone also confers increased resistance to B. cinerea, highlighting a conserved mechanism across different plant species.[7][10]

Insect Attractant and Repellent

β-Ionone can act as both an attractant and a repellent for insects, depending on the insect species and the context.[1][5] For example, it acts as a feeding deterrent to red-legged earth mites and repels the cabbage butterfly.[1] Conversely, it can attract certain species of orchid bees.[5] This dual role underscores the complexity of chemical ecology mediated by plant volatiles.

Allelopathic Activity

β-Ionone exhibits allelopathic properties, inhibiting the growth of neighboring plants.[11] Studies have shown that β-ionone can significantly inhibit the radicle and hypocotyl elongation of various weed and plant species.[11] This suggests a role for β-ionone in mediating plant-plant competition in natural ecosystems. A derivative of β-ionone, 3-hydroxy-β-ionone, has also been identified as a potent allelopathic agent in mosses.[12][13]

Signaling Pathways and Gene Regulation

The biological effects of β-ionone are mediated through complex signaling pathways that involve crosstalk with major phytohormone signaling networks.

Crosstalk with Phytohormone Signaling

Application of β-ionone to Arabidopsis plants leads to changes in the levels of key defense-related phytohormones, including abscisic acid (ABA), jasmonic acid (JA), and salicylic (B10762653) acid (SA).[7][10][14] This modulation of hormone levels is a key component of the β-ionone-induced defense response. The interaction between these signaling pathways is complex, with evidence for both synergistic and antagonistic effects that fine-tune the plant's response to specific threats.

Transcriptional Reprogramming

RNA sequencing (RNA-seq) analysis of Arabidopsis plants treated with β-ionone has revealed a massive reprogramming of gene expression, affecting thousands of transcripts.[7][9] These differentially expressed genes are involved in a wide range of biological processes, including stress tolerance, growth, hormone metabolism, pathogen defense, and photosynthesis.[7][9] Notably, many of the genes upregulated by β-ionone are also induced upon infection with B. cinerea, suggesting that β-ionone primes the plant for a more rapid and robust defense response.[7] Key transcription factor families, such as WRKYs, are implicated in the regulation of these gene expression changes.

Quantitative Data

Table 1: Effect of β-Ionone on Phytohormone Levels in Arabidopsis thaliana

| Time after Treatment | Treatment | Abscisic Acid (ABA) (ng/g FW) | Jasmonic Acid (JA) (ng/g FW) | Salicylic Acid (SA) (ng/g FW) |

| 12 h | Mock | 10.2 ± 1.5 | 8.5 ± 1.1 | 150.3 ± 20.1 |

| 12 h | β-Ionone (50 µM) | 18.5 ± 2.1 | 15.2 ± 1.8 | 180.5 ± 25.3 |

| 24 h | Mock | 8.9 ± 1.2 | 7.9 ± 0.9 | 145.8 ± 18.9 |

| 24 h | β-Ionone (50 µM) | 25.3 ± 3.0 | 22.1 ± 2.5 | 210.2 ± 30.5 |

| 48 h | Mock | 9.5 ± 1.4 | 8.1 ± 1.0 | 155.4 ± 22.7 |

| 48 h | β-Ionone (50 µM) | 15.1 ± 1.9 | 18.9 ± 2.2 | 195.7 ± 28.1 |

Data are presented as mean ± SD (n=5). Asterisks indicate a statistically significant difference (P < 0.05) compared to the mock treatment at the same time point. Data adapted from Felemban et al. (2023).[14]

Table 2: Allelopathic Effects of β-Ionone on Seedling Growth

| Test Species | Parameter | EC50 (µg/mL) |

| Lactuca sativa (Lettuce) | Radicle Elongation | 15.4 |

| Hypocotyl Elongation | 11.8 | |

| Taraxacum officinale (Dandelion) | Radicle Elongation | 18.2 |

| Hypocotyl Elongation | 14.5 | |

| Stellaria media (Chickweed) | Radicle Elongation | 28.0 |

| Hypocotyl Elongation | 31.7 | |

| Eleusine indica (Goosegrass) | Radicle Elongation | 21.5 |

| Hypocotyl Elongation | 19.3 |

EC50 values represent the concentration of β-ionone required to inhibit 50% of the growth of the radicle or hypocotyl. Data adapted from Sari et al. (2024).[11]

Experimental Protocols

β-Ionone Treatment and Botrytis cinerea Infection of Arabidopsis thaliana

Objective: To assess the effect of β-ionone on the resistance of Arabidopsis thaliana to Botrytis cinerea.

Materials:

-

Arabidopsis thaliana plants (4-5 weeks old)

-

β-ionone solution (50 µM in 1% acetone)

-

Mock solution (1% acetone)

-

Botrytis cinerea spore suspension (2.5 x 10^5 spores/mL in potato dextrose broth)

-

Micropipettes

-

Spray bottle

-

High humidity chambers

Procedure:

-

β-Ionone Pre-treatment:

-

For drop inoculation assays, spray the leaves of Arabidopsis plants with either the 50 µM β-ionone solution or the mock solution. Repeat the treatment 24 hours later.

-

For spray inoculation assays, apply the β-ionone or mock solution as a fine mist to the entire plant.

-

-

Pathogen Inoculation (24 hours after the second pre-treatment):

-

Drop Inoculation: Pipette 5 µL droplets of the B. cinerea spore suspension onto the surface of individual leaves.

-

Spray Inoculation: Use a spray bottle to evenly apply the B. cinerea spore suspension to the plants until the leaves are thoroughly wet.

-

-

Incubation: Place the inoculated plants in a high humidity chamber at room temperature for 3-4 days.

-

Disease Assessment:

-

Lesion Size Measurement: For drop-inoculated plants, measure the diameter of the necrotic lesions that develop on the leaves.

-

Fungal Biomass Quantification (qPCR): For spray-inoculated plants, harvest leaf tissue, extract total DNA, and perform quantitative PCR using primers specific for a B. cinerea gene (e.g., ActinA) and a plant reference gene (e.g., Actin). The relative amount of fungal DNA is indicative of the extent of infection.[7]

-

Quantification of β-Ionone in Plant Tissues by GC-MS

Objective: To extract and quantify β-ionone from plant tissues.

Materials:

-

Plant tissue (e.g., leaves, flowers, fruits)

-

Liquid nitrogen

-

Mortar and pestle

-

Dichloromethane (B109758) (CH2Cl2)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

β-ionone standard

Procedure:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction:

-

Transfer a known weight of the powdered tissue to a glass vial.

-

Add a known volume of dichloromethane and vortex thoroughly.

-

Sonicate the sample for 15-20 minutes.

-

Centrifuge the sample to pellet the plant debris.

-

-

Drying and Concentration:

-

Carefully transfer the supernatant to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Gently evaporate the solvent under a stream of nitrogen gas to concentrate the extract.

-

-

GC-MS Analysis:

-

Re-dissolve the extract in a known volume of dichloromethane.

-

Inject an aliquot of the sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of β-ionone from other volatile compounds.

-

Identify β-ionone based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the amount of β-ionone by comparing the peak area of the sample to a calibration curve generated with known concentrations of the β-ionone standard.[6]

-

Visualizations

Conclusion

β-Ionone has emerged as a key signaling molecule in plants, with diverse roles in defense, allelopathy, and as a component of aroma and flavor. Its ability to induce resistance to pathogens at low concentrations makes it a promising candidate for the development of environmentally friendly bio-fungicides. The elucidation of its signaling pathways and the mechanisms by which it regulates gene expression opens up new avenues for research into plant chemical communication and for the genetic improvement of crop resilience. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals working to further unravel the complex biological functions of this fascinating apocarotenoid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 4. The apocarotenoid β-ionone regulates the transcriptome of Arabidopsis thaliana and increases its resistance against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of plant hormones by standard addition method [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. cdn.elifesciences.org [cdn.elifesciences.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. biorxiv.org [biorxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Decoding of Phytohormone Crosstalk: JA-Mediated Key Regulatory Nodes and Signal Integration [mdpi.com]

- 14. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Beta-Ionone: A Technical Review

Abstract: Beta-ionone (B89335), a C13-norisoprenoid, is a cornerstone of the global flavor and fragrance industry and a critical intermediate in the synthesis of Vitamin A. Its discovery in 1893 by Ferdinand Tiemann and Paul Krüger was a landmark achievement in synthetic organic chemistry, revolutionizing perfumery by providing an accessible alternative to expensive violet essential oil. This technical guide details the history of its discovery, outlines the foundational experimental protocols for its synthesis, presents its physicochemical properties, and illustrates the key chemical and biosynthetic pathways involved in its formation.

The Genesis of a Synthetic Scent: The Discovery of Ionones

The late 19th century saw a high demand for violet-scented fragrances, derived from the extremely expensive oil of the Parma violet (Viola odorata).[1] The prohibitive cost, estimated at over 80,000 German gold marks per kilogram, created a significant commercial incentive for the development of a synthetic alternative.[2]

The German chemist Ferdinand Tiemann, already known for his synthesis of vanillin, and his colleague Paul Krüger embarked on this challenge.[3][4] Initially, they investigated the similarly smelling but more affordable orris root oil, assuming its scent was attributable to the same compound found in violets.[2][5] Their research culminated in a breakthrough in 1893, not by isolating a natural product, but through a serendipitous chemical synthesis.[1][3][4]

Their process involved the base-catalyzed condensation of citral (B94496) (from lemongrass oil) with acetone (B3395972) to produce an intermediate called pseudoionone (B86502).[6][7][8] This intermediate was initially found to be odorless. The pivotal moment came when they attempted to clean a reaction flask containing pseudoionone with dilute sulfuric acid, which triggered an unexpected cyclization reaction, producing an intense and unmistakable aroma of violets in bloom.[2] This newly synthesized material, which they named "ionone" from the Greek ion for violet, was later identified as a mixture of two primary isomers: alpha-ionone (B122830) and this compound, which differ in the position of a carbon-carbon double bond in their cyclohexene (B86901) ring.[5] This discovery was so impactful that the first perfume to incorporate the new synthetic, Vera Violetta by Roger & Gallet, was launched in the very same year.[9]

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid with a characteristic warm, woody, and floral scent, reminiscent of cedarwood or, in high dilution, violets.[10][11] Its key quantitative properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₀O | [12] |

| Molecular Weight | 192.30 g/mol | [6][11] |

| Appearance | Colorless to light yellow liquid | [10][11][12] |

| Density | 0.945 g/cm³ | [6][12] |

| Boiling Point | 127 °C at 12 mmHg | [6][12] |

| Melting Point | -35 °C to -49 °C | [6][11][12] |

| Flash Point | 129 °C | [12] |

| Refractive Index | 1.517 - 1.522 (at 20°C) | [12] |

| Vapor Pressure | 0.0042 - 0.054 mmHg (at 20-25°C) | [11][12] |

| Solubility | Slightly soluble in water | [10] |

| Log P (octanol/water) | ~4.0 | [11] |

The Tiemann-Krüger Synthesis: Experimental Protocol

The classic synthesis of ionones from citral and acetone is a two-step process. The first is a base-catalyzed aldol (B89426) condensation to form pseudoionone, followed by an acid-catalyzed cyclization. The specific acid catalyst used in the second step is critical for determining the ratio of the resulting isomers.

Key Reaction Steps

-

Aldol Condensation: Citral and acetone react in the presence of a base, such as sodium hydroxide (B78521), to form pseudoionone. This is an example of a Claisen-Schmidt condensation.[7][13]

-

Cyclization: The intermediate, pseudoionone, is treated with an acid to induce ring closure. The choice of acid dictates the primary product:

Representative Laboratory Protocol

The following is a representative protocol for the synthesis of this compound, adapted from descriptions of the classic Tiemann-Krüger reaction.[7][15]

Step 1: Synthesis of Pseudoionone

-

A solution of acetone, water, and 30% sodium hydroxide solution is prepared in a reaction vessel and stirred.

-

Citral is added dropwise to the stirred solution at a controlled temperature (e.g., 20°C) over a period of 2 hours.[15]

-

After the addition is complete, the reaction is allowed to continue for 2-4 hours, with progress monitored by chromatographic analysis.[15]

-

Once the conversion of citral is complete (>99%), the reaction is neutralized with a weak acid (e.g., acetic acid) to a pH of 6.0-6.5.[15]

-

The mixture is allowed to stand, and the aqueous layer is separated. The organic layer, containing pseudoionone, is then purified, typically by vacuum distillation.[15]

Step 2: Cyclization to this compound

-

The purified pseudoionone is added to a strong acid, such as concentrated sulfuric acid, at a reduced temperature (e.g., -12 to -18°C).[15]

-

The reaction mixture is stirred vigorously while maintaining the low temperature to control the exothermic cyclization.

-

Upon completion, the reaction is quenched by pouring it into ice water.

-

The organic layer is separated, neutralized (e.g., with sodium carbonate solution), washed, and dried.

-

The final product, this compound, is purified by vacuum distillation.

Caption: Workflow for the Tiemann-Krüger synthesis of ionones.

Natural Occurrence and Biosynthesis

While famed as a synthetic molecule, this compound is also produced naturally and is widely distributed in flora.[16] It is a significant aroma compound in roses, raspberries, osmanthus, and many other plants.[6][16]

The natural formation of this compound occurs through the oxidative cleavage of carotenoids.[6] Specifically, β-carotene is cleaved at the 9,10 and 9',10' positions by enzymes known as carotenoid cleavage dioxygenases (CCDs) to yield two molecules of this compound.[16][17] This pathway is a key source of various C13-norisoprenoid aroma compounds in plants.

Caption: Biosynthetic pathway of this compound from β-carotene.

Historical Significance and Modern Applications

The discovery of this compound had profound and lasting consequences. Its immediate effect was to democratize the scent of violets, transforming the landscape of perfumery by making a previously exclusive aroma widely available.[1]

Beyond fragrances, this compound became fundamentally important in the field of nutritional science and pharmaceuticals. The structural similarity between this compound and the cyclohexene ring of Vitamin A was not a coincidence. It was discovered that carotenoids possessing a β-ionone ring, such as β-carotene, exhibit Vitamin A activity because they can be metabolized in the body to form retinol.[6] This understanding established this compound as a crucial starting material for the large-scale industrial synthesis of Vitamin A, an application that remains vital today.[18][19]

Conclusion

From a serendipitous discovery in a 19th-century German laboratory to its dual role as a staple of the fragrance industry and a precursor for a vital nutrient, the history of this compound is a testament to the power of chemical synthesis. The work of Tiemann and Krüger not only solved a commercial challenge but also laid the groundwork for future innovations in perfumery and pharmaceutical manufacturing. This compound remains a molecule of immense industrial and scientific importance, its legacy secured by its pleasant aroma and its essential role in human health.

References

- 1. boisdejasmin.com [boisdejasmin.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. Veilchenduft, ectopic olfactory receptors and endogenous volatile compounds: Who was Paul Krüger (1859-1916)? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Ionone - Wikipedia [en.wikipedia.org]

- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 8. perfumerflavorist.com [perfumerflavorist.com]

- 9. fraterworks.com [fraterworks.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. I2-Ionone | C13H20O | CID 638014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ScenTree - (E)-Beta-ionone (CAS N° 79-77-6) [scentree.co]

- 13. CN1109462A - Synthesis for high purity beta ionone - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Industrial method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. β-Ionone | Fragrance Chemicals Manufacturer | NHU [nutrition-chemicals.com]

- 19. Ionone | chemistry | Britannica [britannica.com]

The Physiological Impact of Beta-Ionone in Mammals: A Technical Guide

An in-depth examination of the molecular mechanisms, physiological effects, and experimental validation of beta-ionone (B89335), a promising natural compound with significant therapeutic potential.

Introduction

This compound (β-ionone) is a cyclic terpenoid derived from the degradation of carotenoids, particularly β-carotene.[1] It is a naturally occurring compound found in a variety of fruits, vegetables, and flowers, contributing to their characteristic aroma.[2] Beyond its role as a fragrance and food additive, this compound has garnered substantial interest from the scientific community for its diverse pharmacological activities in mammals. Emerging research has highlighted its potent anti-cancer, anti-inflammatory, and neuroprotective properties.[2] This technical guide provides a comprehensive overview of the physiological effects of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate its biological functions. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Physiological Effects and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. The primary known mechanisms include the activation of an ectopic olfactory receptor, inhibition of pro-inflammatory pathways, and induction of cell cycle arrest and apoptosis in cancer cells.

Anti-Cancer Effects

This compound has demonstrated significant anti-proliferative, anti-metastatic, and pro-apoptotic properties in various cancer models, both in vitro and in vivo.[2]

Mechanism of Action:

-

Olfactory Receptor 51E2 (OR51E2) Activation: In prostate cancer cells, this compound acts as a ligand for the ectopically expressed olfactory receptor OR51E2.[3] Activation of this G protein-coupled receptor (GPCR) triggers a signaling cascade that can lead to the inhibition of cancer cell proliferation.[3] The downstream signaling of OR51E2 involves the activation of adenylyl cyclase and protein kinases such as ERK1/2 and AKT.[4] In prostate cancer cells, this compound stimulation of OR51E2 activates ERK1/2 in a dose-dependent manner, with an EC50 value of approximately 20 μM.[3][5]

-

Cell Cycle Arrest and Apoptosis: this compound can induce cell cycle arrest, primarily at the G1 phase, in cancer cells.[6] This is achieved by down-regulating the expression of key cell cycle regulatory proteins like cyclin D1 and cyclin-dependent kinase 4 (CDK4).[6] Furthermore, it promotes apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7]

-

Inhibition of HMG-CoA Reductase: this compound has been shown to suppress the activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.[6] This pathway is crucial for the synthesis of cholesterol and other isoprenoids necessary for cell growth and proliferation.[8]

-

Inhibition of COX-2 Activity: In breast cancer cells, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin (B15479496) synthesis that plays a pivotal role in inflammation and carcinogenesis.[9]

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators in immune cells.

Mechanism of Action:

-

Suppression of NF-κB and MAPK Pathways: In microglial cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, this compound significantly inhibits the secretion of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[10] It achieves this by suppressing the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[10] Specifically, it inhibits the phosphorylation of Akt, which in turn prevents the nuclear translocation of NF-κB subunits p50 and p65.[10] Additionally, it substantially inhibits the phosphorylation of key MAPK members, including ERK1/2, p38, and JNK.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| DU145 | Prostate Carcinoma | 210 | [6] |

| LNCaP | Prostate Carcinoma | 130 | [6] |

| PC-3 | Prostate Adenocarcinoma | 130 | [6] |

| SGC-7901 | Gastric Adenocarcinoma | 89 | [11] |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Anti-Cancer Efficacy of this compound

| Animal Model | Cancer Type | Treatment Protocol | Key Findings | Reference |

| Sprague-Dawley Rats | DMBA-induced Mammary Cancer | Dietary this compound (9, 18, and 36 mmol/kg in AIN-76A diet) for 24 weeks. | Dose-dependent reduction in tumor incidence by 35.4%, 68.3%, and 87.8% respectively. | [12] |

| Sprague-Dawley Rats | DMBA-induced Mammary Cancer | Dietary this compound (0, 9, 18, or 36 mmol/kg) for 24 weeks. | Dose-dependent inhibition of mammary carcinogenesis, with tumor incidences of 82.1%, 53.3%, 25.9%, and 10.0% respectively. | [7] |

DMBA: 7,12-dimethylbenz[a]anthracene (B13559), a potent carcinogen used to induce mammary tumors in animal models.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its study.

Signaling Pathways

Experimental Workflow

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the physiological effects of this compound.

Cell Viability (MTT) Assay

This assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Plating: Seed cancer cells (e.g., MCF-7, DU145) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing different concentrations of this compound (e.g., 0-250 µM). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[13]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate) to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.

-

Sample Preparation: Culture cells and treat with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-NF-κB p65, anti-Bcl-2, anti-Bax, or anti-β-actin as a loading control) overnight at 4°C with gentle agitation.[15] The antibody should be diluted in blocking buffer according to the manufacturer's recommendations.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST for 5 minutes each. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[15]

-

Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or by exposing it to X-ray film.[15]

-

Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target protein to the loading control.

In Vivo Mammary Carcinogenesis Model

This animal model is used to evaluate the chemopreventive potential of this compound against chemically induced breast cancer.

-

Animal Model: Use female Sprague-Dawley rats, approximately 50 days old.

-

Carcinogen Induction: Induce mammary tumors by a single oral gavage or subcutaneous injection of 7,12-dimethylbenz[a]anthracene (DMBA) dissolved in an appropriate vehicle like corn oil.[7][16]

-

Dietary Intervention: Prepare an AIN-76A diet containing different concentrations of this compound (e.g., 9, 18, and 36 mmol/kg).[7][12] Begin feeding the rats with the experimental diets two weeks prior to DMBA administration and continue for the duration of the study (e.g., 24 weeks).[12]

-

Tumor Monitoring: Palpate the rats weekly to monitor for the appearance, location, and size of mammary tumors. Measure tumor dimensions with calipers.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Record the tumor incidence (percentage of rats with tumors), multiplicity (average number of tumors per rat), and volume.

-

Histopathology and Immunohistochemistry: Fix the tumor tissues in formalin, embed in paraffin, and section for histopathological examination to classify tumor types (e.g., adenocarcinoma, adenoma).[7] Perform immunohistochemistry on tissue sections to analyze the expression of proliferation markers (e.g., PCNA) and apoptosis-related proteins (e.g., Bcl-2, Bax).[7]

Conclusion and Future Directions

This compound has demonstrated a remarkable range of physiological effects in mammalian systems, primarily centered on its anti-cancer and anti-inflammatory activities. Its ability to modulate multiple key signaling pathways, including those governed by OR51E2, NF-κB, and MAPKs, underscores its potential as a multi-target therapeutic agent. The quantitative data from both in vitro and in vivo studies provide a strong foundation for its further development.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs could lead to the discovery of more potent and selective compounds with improved pharmacological properties.[2]

-

Clinical Trials: Given the compelling preclinical data, well-designed clinical trials are warranted to evaluate the safety and efficacy of this compound in human diseases, particularly in the context of cancer and chronic inflammatory conditions.

-

Elucidation of Novel Mechanisms: Further investigation into the broader molecular targets of this compound may reveal additional therapeutic applications.

References

- 1. Dimethylbenz(a)anthracene-induced mammary tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Ionone and its analogs as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The olfactory receptor OR51E2 activates ERK1/2 through the Golgi-localized Gβγ-PI3Kγ-ARF1 pathway in prostate cancer cells [frontiersin.org]

- 4. scienceopen.com [scienceopen.com]

- 5. The olfactory receptor OR51E2 activates ERK1/2 through the Golgi-localized Gβγ-PI3Kγ-ARF1 pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β-ionone induces cell cycle arrest and apoptosis in human prostate tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound suppresses mammary carcinogenesis, proliferative activity and induces apoptosis in the mammary gland of the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Geraniol and this compound inhibit proliferation, cell cycle progression, and cyclin-dependent kinase 2 activity in MCF-7 breast cancer cells independent of effects on HMG-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-inhibited proliferation of breast cancer cells by inhibited COX-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation | Semantic Scholar [semanticscholar.org]

- 12. Effects of this compound on mammary carcinogenesis and antioxidant status in rats treated with DMBA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. CST | Cell Signaling Technology [cellsignal.com]

- 16. wvj.science-line.com [wvj.science-line.com]

The Cellular Mechanisms of β-Ionone: A Technical Guide for Researchers

Abstract

β-ionone, a cyclic terpenoid found in various essential oils, fruits, and vegetables, has garnered significant attention for its potent anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which β-ionone exerts its effects on cancer cells. We delve into its impact on key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways. Furthermore, this guide details its role in inducing apoptosis and instigating cell cycle arrest. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of β-ionone's cellular activities. Finally, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to provide a clear and comprehensive overview of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals actively involved in cancer research and the exploration of novel therapeutic agents.

Introduction

β-ionone is a naturally occurring isoprenoid with a characteristic violet-like aroma. Beyond its use in the fragrance and flavor industries, emerging research has highlighted its significant potential as a chemopreventive and therapeutic agent against various cancers.[1][2] Its ability to modulate multiple cellular processes makes it a compelling candidate for further investigation in oncology. This guide aims to consolidate the current understanding of β-ionone's cellular and molecular mechanisms of action.

Core Mechanisms of Action

β-ionone's anti-cancer effects are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis), inhibition of cell proliferation through cell cycle arrest, and the modulation of critical intracellular signaling pathways.

Induction of Apoptosis

β-ionone has been demonstrated to induce apoptosis in a variety of cancer cell lines, including those of the breast, prostate, and stomach.[1][3] This process is orchestrated through the regulation of key apoptotic proteins.

-